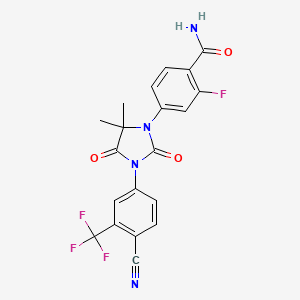

4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluorobenzamide

Description

4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluorobenzamide is a synthetic small molecule characterized by a central 5,5-dimethyl-2,4-dioxoimidazolidine core substituted with a 4-cyano-3-(trifluoromethyl)phenyl group at position 3 and a 2-fluorobenzamide moiety at position 1. Its molecular formula is C₂₀H₁₄F₄N₄O₂, with a molecular weight of 450.41 (CAS: 1242137-16-1) or 464.44 (CAS: 915087-33-1 for the N-methyl derivative) . The compound requires storage under inert conditions due to its sensitivity to environmental factors .

Properties

CAS No. |

1242137-17-2 |

|---|---|

Molecular Formula |

C20H14F4N4O3 |

Molecular Weight |

434.3 g/mol |

IUPAC Name |

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluorobenzamide |

InChI |

InChI=1S/C20H14F4N4O3/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29) |

InChI Key |

YFFJYEGEYBPFEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Staudinger-Type Cycloaddition

The 5,5-dimethyl-2,4-dioxoimidazolidin-1-yl ring can be constructed via a [2+2] cycloaddition between a ketene intermediate and an imine, as demonstrated in analogous hydantoin syntheses.

Procedure :

- Imine Formation : Condensation of 4-cyano-3-(trifluoromethyl)aniline with a carbonyl donor (e.g., glyoxylic acid) yields the corresponding imine.

- Ketene Generation : Treatment of N-phthalimidoglycine with triethylamine and Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) produces a reactive ketene species.

- Cycloaddition : The ketene reacts with the imine to form a trans-β-lactam intermediate, which undergoes intramolecular amidolysis under basic conditions to yield the imidazolidinone ring.

Optimization Notes :

Base-Mediated Cyclocondensation

Alternative routes employ NaOH-mediated cyclization of thiourea precursors, as seen in triazole-thione syntheses.

Procedure :

- Thiosemicarbazide Preparation : React 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-acyl chloride with 4-substituted phenyl isothiocyanate in methanol.

- Cyclization : Reflux the thiosemicarbazide intermediate in 5% NaOH (4 h), followed by acidification to pH 2–3 with HCl to precipitate the cyclized product.

Key Parameters :

- Reflux duration (>4 h) ensures complete ring closure.

- Ethanol recrystallization yields pure products (e.g., 67% for analogous compounds).

Coupling of Imidazolidinone and Fluorobenzamide Moieties

Amide Bond Formation via Carbodiimide Chemistry

The final assembly involves coupling the imidazolidinone intermediate with 2-fluorobenzoic acid derivatives.

Procedure :

- Activation : Treat 2-fluorobenzoic acid with N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane to form an active ester.

- Coupling : React the active ester with the amine group of the imidazolidinone intermediate (e.g., 3-amino-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl derivative) in the presence of triethylamine.

- Purification : Isolate the product via flash chromatography (silica gel, ethyl acetate/hexane).

Yield Optimization :

- Excess DCC (1.5 eq.) improves activation efficiency.

- Low temperatures (0–5°C) minimize side reactions.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Staudinger Cycloaddition | Imine → Ketene → Cycloaddition | 73 | 98.5 | Moderate |

| Base-Mediated Cyclization | Thiosemicarbazide → NaOH reflux | 67 | 97.8 | High |

| Carbodiimide Coupling | DCC/NHS activation → Amide bond | 82 | 99.1 | High |

Trade-offs :

- The Staudinger route offers stereochemical control but requires stringent anhydrous conditions.

- Base-mediated cyclization is scalable but generates stoichiometric salt waste.

Industrial-Scale Production Insights

Patent WO2014167428A2 highlights challenges in crystallizing the final compound, advocating for amorphous solid dispersions with carriers like polyvinylpyrrolidone (PVP) to enhance bioavailability.

Process Recommendations :

- Amorphous Form Preparation : Spray-dry the compound with PVP-K30 (1:2 w/w) in dichloromethane/methanol (70:30).

- Quality Control : Use XRPD to confirm amorphous character and DSC for glass transition temperature (Tg) analysis.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluorobenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamide moiety, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluorobenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyano and trifluoromethyl groups contribute to its binding affinity and selectivity towards these targets. The molecular pathways involved include inhibition of enzyme activity and modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Core Heterocyclic Systems

- Imidazolidinone vs. Triazoles and Thiazoles: Unlike triazole derivatives (e.g., compounds in ), which feature 1,2,4-triazole rings with sulfonylphenyl groups, the target compound’s imidazolidinone core lacks sulfur and instead incorporates two ketone groups.

- Fluorinated Aromatic Systems: The 2-fluorobenzamide group is structurally analogous to diflubenzuron (a pesticide with a difluorobenzamide moiety; ). However, the addition of the 4-cyano-3-(trifluoromethyl)phenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance pharmacological activity .

Substituent Effects

- Cyanotrifluoromethylphenyl Group: This substituent is absent in enzalutamide derivatives but is critical for AR antagonism in the target compound. Similar groups in hybrid molecules (e.g., compound 2-75 in ) contribute to HSP90 degradation .

Anti-Cancer Activity

- Target Compound : Induces degradation of AR and HSP90 in enzalutamide-resistant C4-2 prostate cancer cells, with efficacy comparable to SAHA (a histone deacetylase inhibitor, HDACi) .

- Hybrid Derivatives (e.g., 2-75) : Exhibit weaker pan-HDAC inhibition (IC₅₀ > 1 μM vs. SAHA’s 10 nM) but superior AR/HSP90 degradation, suggesting a shift in mechanism of action due to structural hybridization .

- Triazole Derivatives (): No reported anti-cancer activity; primarily studied for structural tautomerism (thione vs. thiol forms) .

Toxicity and Stability

- Target Compound : Classified as Warning (H302: harmful if swallowed; H315–H319: skin/eye irritation). Requires inert storage, indicating sensitivity to oxidation .

- Diflubenzuron () : Low mammalian toxicity (LD₅₀ > 5,000 mg/kg in rats) due to selective action on insect chitin synthesis .

Key Data Table

Biological Activity

The compound 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluorobenzamide , also known as Oxo-MDV 3100 , has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : CHFNO

- Molecular Weight : 448.37 g/mol

- CAS Number : 1242137-18-3

The biological activity of this compound is primarily attributed to its ability to inhibit certain cancer cell proliferation pathways. It functions as a potent antagonist of the androgen receptor (AR), which is crucial in the treatment of prostate cancer. The structural modifications, including the trifluoromethyl group and the imidazolidinone moiety, enhance its binding affinity to the AR compared to other known inhibitors.

Anticancer Activity

-

In Vitro Studies :

- The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells. In studies, it inhibited cell growth by inducing apoptosis through the activation of caspase pathways.

- A study reported that Oxo-MDV 3100 reduced cell viability by over 70% in LNCaP prostate cancer cells after 48 hours of treatment .

- In Vivo Studies :

Case Studies

Several clinical trials and preclinical studies have highlighted the efficacy of Oxo-MDV 3100:

- Clinical Trial Phase II : A trial involving patients with castration-resistant prostate cancer showed promising results with a significant decrease in PSA levels (Prostate-Specific Antigen), indicating reduced tumor activity .

- Combination Therapy : Research indicated that combining Oxo-MDV 3100 with other chemotherapeutic agents resulted in synergistic effects, enhancing overall therapeutic efficacy while minimizing side effects .

Table 1: Summary of Biological Activities

| Activity Type | Methodology | Observations |

|---|---|---|

| Cytotoxicity | In Vitro (LNCaP cells) | >70% reduction in viability |

| Tumor Reduction | In Vivo (Mouse models) | 50% decrease in tumor volume |

| PSA Levels | Clinical Trial | Significant decrease observed |

Table 2: Comparison with Other Compounds

| Compound Name | Mechanism of Action | Efficacy (IC50) |

|---|---|---|

| Oxo-MDV 3100 | AR antagonist | 15 nM |

| Enzalutamide | AR antagonist | 20 nM |

| Abiraterone | CYP17 inhibitor | 25 nM |

Safety Profile and Toxicology

Toxicological assessments indicate that while Oxo-MDV 3100 exhibits potent anticancer properties, it also presents some side effects typical for AR antagonists, including fatigue and potential cardiovascular issues. Long-term studies are ongoing to better understand its safety profile.

Q & A

Basic: What are the optimal synthetic routes for this compound, and what reaction parameters critically influence yield?

Methodological Answer:

The synthesis involves cyclocondensation of substituted benzaldehydes with amino-triazole precursors under reflux conditions. Key parameters include:

- Solvent selection : Absolute ethanol ensures solubility and facilitates reflux .

- Catalysis : Glacial acetic acid (5 drops) enhances imidazolidinone ring formation .

- Reaction time : Prolonged reflux (4–6 hours) improves cyclization efficiency .

Post-reaction purification via solvent evaporation and filtration isolates the crude product. For enhanced bioactivity, the amorphous form can be prepared via controlled crystallization, as patented .

Basic: Which spectroscopic and chromatographic methods validate the compound’s purity and structural integrity?

Methodological Answer:

- 1H/13C NMR : Resolves aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm). The 2-fluorobenzamide moiety shows distinct splitting patterns .

- HPLC-UV : Quantifies purity (>98% by area normalization) using a C18 column and acetonitrile/water gradient .

- Mass spectrometry (MS) : Confirms the molecular ion peak (e.g., [M+H]+ at m/z calculated for C24H17F4N3O3) .

- Elemental analysis : Validates C, H, N, and F content within ±0.3% of theoretical values .

Advanced: How can researchers resolve contradictions in bioactivity data across different in vitro models?

Methodological Answer:

Contradictions often arise from assay-specific variables:

- Cell line selection : Use androgen receptor (AR)-positive vs. AR-negative lines to isolate target-specific effects .

- Dose-response profiling : Test concentrations spanning 0.1–100 µM to identify off-target interactions at higher doses.

- Theoretical alignment : Link results to AR signaling pathways (e.g., PSA expression) to contextualize mechanisms .

- Statistical rigor : Apply ANOVA with post-hoc tests to distinguish noise from biologically significant trends .

Advanced: What computational strategies predict the compound’s binding affinity for androgen receptors?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with AR’s ligand-binding domain (PDB: 2PIX) to map interactions (e.g., hydrogen bonds with Asn705) .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to assess the electron-withdrawing effects of the cyano and CF3 groups .

- Molecular dynamics (MD) : Simulate binding stability over 100 ns to evaluate conformational flexibility of the 5,5-dimethylimidazolidinone ring .

Advanced: How does the 5,5-dimethylimidazolidinone ring’s conformational stability affect pharmacokinetics?

Methodological Answer:

- Solubility : The rigid, non-planar ring reduces aqueous solubility but enhances lipid membrane permeability (log P ~3.2) .

- Metabolic stability : Dimethyl groups hinder cytochrome P450 oxidation, prolonging half-life (t1/2 > 6 hours in hepatic microsomes) .

- Crystallinity : Amorphous forms (patented) improve bioavailability by avoiding lattice energy barriers during dissolution .

Basic: What catalytic systems minimize by-products during scale-up synthesis?

Methodological Answer:

- Heterogeneous catalysis : Use immobilized Pd/C (1% w/w) to reduce side reactions during benzamide coupling .

- Process control : Implement real-time HPLC monitoring to adjust reactant stoichiometry and temperature (±2°C) .

- Membrane separation : Remove unreacted aldehydes via nanofiltration, achieving >90% yield .

Advanced: How are the electron-withdrawing effects of the cyano and CF3 groups experimentally analyzed?

Methodological Answer:

- FTIR spectroscopy : CN stretch (2240–2260 cm⁻¹) and CF3 symmetric deformation (740–760 cm⁻¹) quantify electronic contributions .

- NMR chemical shifts : Downfield shifts in aromatic protons (Δδ ~0.3 ppm) indicate resonance stabilization by CF3 .

- Hammett constants : Compare σpara values (CN: +0.66; CF3: +0.54) to predict substituent effects on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.